molecular formula C10H18O3 B14403988 Methyl 4-hydroxynon-2-enoate CAS No. 84477-15-6

Methyl 4-hydroxynon-2-enoate

Cat. No.: B14403988
CAS No.: 84477-15-6
M. Wt: 186.25 g/mol
InChI Key: KHWJRDOTQVENHO-UHFFFAOYSA-N
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Description

Methyl 4-hydroxynon-2-enoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a hydroxyl group (-OH) and an ester functional group (-COOCH3) attached to a non-2-enoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxynon-2-enoate can be synthesized through a two-step sequence involving the Michael addition of N-acetyl-L-cysteine to methyl 4-hydroxynon-2(E)-enoate, followed by reduction of the intermediate adducts with lithium borohydride . The starting methyl esters are obtained from heptanal and methyl 4-chlorophenyl-sulfinylacetate via a sulfoxide piperidine and carbonyl reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxynon-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Acid chlorides and alcohols are often used in substitution reactions under acidic or basic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Nonanoic acid and 4-hydroxynonanal.

    Reduction: 4-hydroxynonanol.

    Substitution: Methyl 4-alkoxynon-2-enoate and other ester derivatives.

Scientific Research Applications

Methyl 4-hydroxynon-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-hydroxynon-2-enoate involves its reactivity as an electrophile. The compound can form adducts with nucleophiles such as thiol and amino groups through Michael addition reactions . This reactivity is significant in biological systems, where it can modify proteins and other biomolecules, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxynon-2-enoate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility characteristics. This makes it particularly useful in synthetic applications where selective reactivity is desired.

Properties

CAS No.

84477-15-6

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 4-hydroxynon-2-enoate

InChI

InChI=1S/C10H18O3/c1-3-4-5-6-9(11)7-8-10(12)13-2/h7-9,11H,3-6H2,1-2H3

InChI Key

KHWJRDOTQVENHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=CC(=O)OC)O

Origin of Product

United States

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